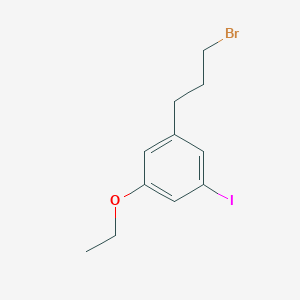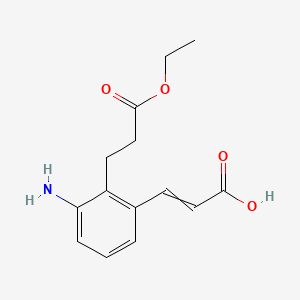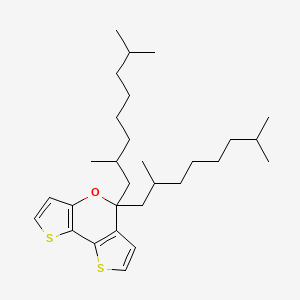
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA. This particular compound is characterized by the presence of a chloromethyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the chloromethylation of a pyrimidine derivative. One common method is the reaction of 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydroxyl groups replacing the carbonyl groups.
科学的研究の応用
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleoside analogs.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules, particularly nucleic acids and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This makes the compound a potential candidate for drug development targeting specific enzymes or DNA sequences.
類似化合物との比較
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
The uniqueness of this compound lies in its chloromethyl group, which provides a reactive site for further chemical modifications and interactions with biological molecules.
特性
分子式 |
C8H9ClN2O4 |
|---|---|
分子量 |
232.62 g/mol |
IUPAC名 |
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4/c1-2-15-7(13)5-4(3-9)6(12)11-8(14)10-5/h2-3H2,1H3,(H2,10,11,12,14) |
InChIキー |
BGIFZTBLZDDEPN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)NC(=O)N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



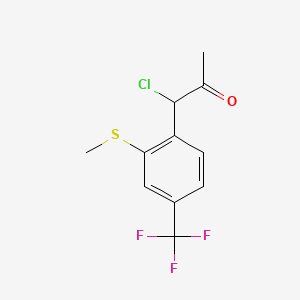
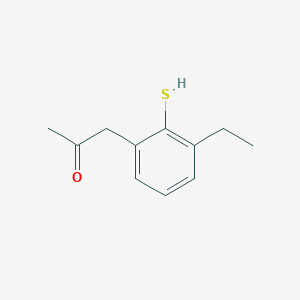
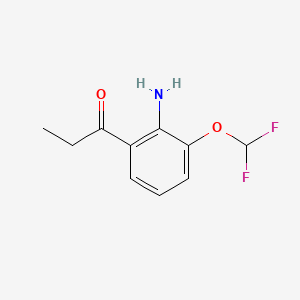
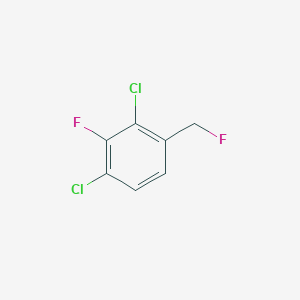
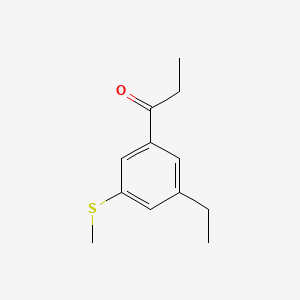
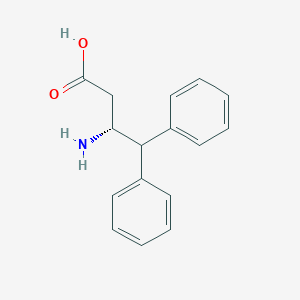
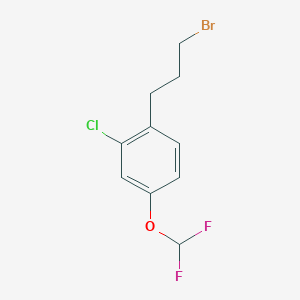
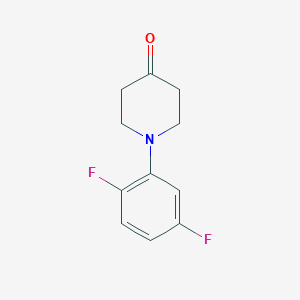
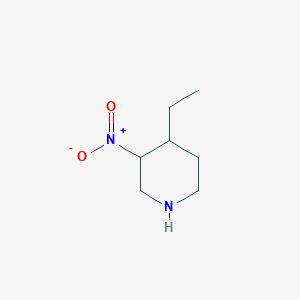
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
